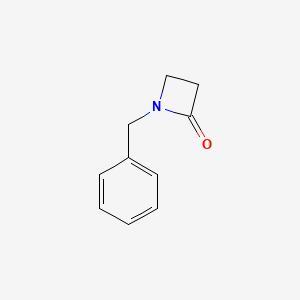
2,6-Dimethylpiperidin-4-one
Vue d'ensemble
Description
“2,6-Dimethylpiperidin-4-one” is a chemical compound with the molecular formula C7H13NO . It has a molecular weight of 127.19 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “2,6-Dimethylpiperidin-4-one” consists of a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom . It contains a total of 22 bonds, including 9 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 ketone (aliphatic), and 1 secondary amine (aliphatic) .
Physical And Chemical Properties Analysis
“2,6-Dimethylpiperidin-4-one” is a colorless liquid with a density of 0.84 g/mL . It has a low solubility in water but is soluble in most organic solvents .
Applications De Recherche Scientifique
Anti-Parkinson’s Agent
The compound “2,6-Dimethylpiperidin-4-one” has been studied for its potential as an anti-Parkinson’s agent . Parkinson’s disease is a neurodegenerative disorder that affects movement control. The compound was synthesized and analyzed using several spectroscopic approaches, such as NMR, mass, and FT-IR spectral studies .
Anti-Lung Cancer Agent
This compound has also been assessed for its potential as an anti-lung cancer agent . Lung cancer is one of the most common and deadly types of cancer. The compound’s potential in this area was extensively assessed using density functional theory (DFT) at the B3LYP/6-311G++ (d,p) level of theory .
Anti-Human Infectious Agent
“2,6-Dimethylpiperidin-4-one” has been evaluated for its potential as an anti-human infectious agent . Infectious diseases are caused by pathogenic microorganisms, such as bacteria, viruses, parasites, or fungi. The compound was synthesized and analyzed using several spectroscopic approaches .
Vibrational Spectroscopic Analysis
The compound has been used in vibrational spectroscopic analysis . This type of analysis is used to study the vibration of molecules and can provide information about a molecule’s structure, dynamics, and environment .
Pharmacokinetic Characteristics Study
The pharmacokinetic characteristics of “2,6-Dimethylpiperidin-4-one” have been investigated . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body .
Synthesis of Enantiomerically Enriched Piperidines
The compound has been used in the synthesis of enantiomerically enriched piperidines . Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom .
Safety and Hazards
“2,6-Dimethylpiperidin-4-one” is flammable . The GHS labelling includes the signal word “Danger” and hazard statements H225, H314, H315, H319, H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propriétés
IUPAC Name |
2,6-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5-3-7(9)4-6(2)8-5/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYOYMNCAWSORG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpiperidin-4-one | |
CAS RN |
45717-87-1 | |
| Record name | 2,6-Dimethylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














